2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride is a chemical compound characterized by its unique spirocyclic structure, which features a cyclobutane ring fused to a diazaspiro framework. Its IUPAC name is 2,6-diazaspiro[3.3]heptane dihydrochloride, and it has the molecular formula C₅H₁₂Cl₂N₂, with a molecular weight of approximately 171.07 g/mol. The compound is typically presented as a dihydrochloride salt, enhancing its solubility and stability in various applications .
The compound's structure can be represented using the SMILES notation: C1NCC12CNC2.Cl.Cl, indicating the arrangement of nitrogen and carbon atoms within the spirocyclic framework . This unique configuration contributes to its potential biological activity and applications in medicinal chemistry.
Research indicates that compounds featuring spirocyclic structures, such as 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride, often exhibit significant biological activity. These compounds have been investigated for their potential as pharmacological agents due to their ability to mimic natural ligands in biological systems. Specific areas of interest include:
The synthesis of 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride typically involves multi-step organic reactions. Common methods include:
A notable synthesis route involves using 2,2-bis(bromomethyl)-1,3-propanediol as a starting material for constructing the spiro framework .
Due to its unique structural properties and biological activity, 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride has several applications:
Interaction studies involving 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride focus on its binding affinity to various biological targets:
Such studies are crucial for determining the compound's efficacy and safety profile before advancing to clinical trials.
Several compounds share structural similarities with 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| tert-Butyl 6-amino-2-azaspiro[3.3]heptane | 1211586-09-2 | 0.94 |
| tert-Butyl 2-amino-7-azaspiro[3.5]nonane | 1239319-82-4 | 0.92 |
| tert-Butyl 2,7-diazaspiro[3.5]nonane | 1023301-84-9 | 0.90 |
| tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane | 1147557-97-8 | 0.94 |
These compounds exhibit varying degrees of biological activity and structural uniqueness compared to 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride, making them valuable for comparative studies in drug development and pharmacology.
The shift toward 3D molecular frameworks in drug design reflects a growing recognition of their superior binding specificity and reduced metabolic liabilities compared to flat, aromatic systems. Spirocyclic compounds, characterized by fused rings sharing a single atom, inherently adopt nonplanar conformations that mimic bioactive peptide backbones and natural product geometries. For example, the normalized principal moment of inertia (PMI) analysis reveals that spirocycles occupy underrepresented regions of 3D chemical space, enabling selective interactions with protein targets. This structural diversity is exemplified by approved drugs such as the anticoagulant apixaban and the PARP inhibitor olaparib, both leveraging spirocyclic cores to enhance target engagement.
The incorporation of spirocycles also addresses "molecular obesity," a phenomenon where excessive planar aromaticity correlates with poor solubility and high promiscuity. By introducing quaternary centers and reducing rotatable bonds, spirocyclic scaffolds like diazaspiro[3.3]heptane improve ligand efficiency metrics while maintaining favorable logP and polar surface area profiles. Computational studies further demonstrate that spirocycles stabilize bioactive conformations through intramolecular hydrogen bonding, reducing entropic penalties during protein-ligand complex formation.
The 2,6-diazaspiro[3.3]heptane system, a bicyclic scaffold featuring two nitrogen atoms at positions 2 and 6, has gained prominence as a piperazine bioisostere with enhanced rigidity and solubility. Unlike piperazine, which adopts multiple chair conformations, the spirocyclic constraint of diazaspiro[3.3]heptane locks the nitrogen lone pairs in a fixed orientation, optimizing hydrogen-bonding interactions with target proteins. For instance, in σ2 receptor ligands, replacing piperazine with 2,6-diazaspiro[3.3]heptane improved σ2R binding affinity by 2-fold while reducing off-target σ1R activity.
Synthetic accessibility further bolsters the utility of this scaffold. A scalable route involving cycloaddition of azetidine derivatives yields the core structure in four steps with >90% enantiomeric excess. Post-functionalization via palladium-catalyzed amination enables rapid diversification, as demonstrated in the synthesis of N-Boc-N′-aryl-2,6-diazaspiro[3.3]heptanes. Physicochemical profiling of these derivatives reveals a 30% increase in aqueous solubility compared to piperazine analogs, attributed to the reduced pKa of the spirocyclic amines (pKa ~7.5 vs. ~9.5 for piperazine).
The cyclobutyl group in 2-cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride introduces strategic benefits rooted in its unique stereoelectronic properties. Cyclobutane’s puckered conformation (bond angles ~88°) imposes torsional strain, which enhances reactivity at adjacent positions while maintaining metabolic stability. In the parent compound, the cyclobutyl substituent occupies a hydrophobic pocket in σ2R, as evidenced by X-ray crystallography, forming van der Waals contacts with Leu172 and Phe174 residues.
Comparative studies with cyclohexyl and cyclopentyl analogs demonstrate that cyclobutyl’s smaller footprint improves ligand packing density, increasing binding affinity by 15–20%. Additionally, the cyclobutane ring’s increased C–C π-character (vs. linear alkanes) facilitates charge-transfer interactions with aromatic residues in target proteins, as observed in kinase inhibitors. Synthetic routes to 2-cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride involve reductive amination of 1-Boc-3-aminoazetidine with cyclobutanone, followed by HCl-mediated deprotection. The final dihydrochloride salt form enhances solubility (>50 mg/mL in water), addressing formulation challenges common to spirocyclic amines.